molecular formula C7H13ClF3N B15200424 4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine CAS No. 32786-66-6

4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine

Cat. No.: B15200424
CAS No.: 32786-66-6
M. Wt: 203.63 g/mol
InChI Key: WHXJQNRBAOXZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 4-chloro-3,3,4-trifluorobutanone with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted amines or alcohols.

Scientific Research Applications

4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific pathways or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)aniline
  • 4-Chloro-2-(trifluoromethyl)phenol
  • 4-Chloro-3,3,4-trifluorobutanone

Uniqueness

4-Chloro-3,3,4-trifluoro-N,N,2-trimethyl-2-butanamine is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its trifluoromethyl group imparts stability and lipophilicity, while the amine functionality allows for diverse chemical modifications.

Properties

CAS No.

32786-66-6

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

4-chloro-3,3,4-trifluoro-N,N,2-trimethylbutan-2-amine

InChI

InChI=1S/C7H13ClF3N/c1-6(2,12(3)4)7(10,11)5(8)9/h5H,1-4H3

InChI Key

WHXJQNRBAOXZBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(F)Cl)(F)F)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.